2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, chloro, methyl, ethylthio, and carbonitrile makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, an amine, and a thiophene derivative under acidic or basic conditions.
Functional group modifications: Introduction of the chloro and methyl groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.
Addition of the ethylthio group: This can be introduced via nucleophilic substitution reactions on the thiophene ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylthio groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a potential drug candidate. Hexahydroquinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s diverse functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its hexahydroquinoline core. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
476483-29-1 |
---|---|
Molecular Formula |
C23H22ClN3OS2 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3 |
InChI Key |
XDWWIRICYNSOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.